1-(Piperazin-1-ylmethyl)cyclopropane-1-carbonitrile
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Overview
Description
1-(Piperazin-1-ylmethyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol . This compound is characterized by the presence of a piperazine ring attached to a cyclopropane ring, which is further connected to a carbonitrile group. It is a white crystalline solid that is stable at room temperature .
Preparation Methods
The synthesis of 1-(Piperazin-1-ylmethyl)cyclopropane-1-carbonitrile can be achieved through various methods. One common approach involves the cyclopropanation of alkenes using the Simmons–Smith reaction, which is a well-established method for producing substituted cyclopropanes . Another method involves the decarboxylation of 1-cyanocyclopropane-1-carboxylates in the presence of iodine and trimethylamine . Industrial production methods typically involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
1-(Piperazin-1-ylmethyl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(Piperazin-1-ylmethyl)cyclopropane-1-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Piperazin-1-ylmethyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The cyclopropane ring adds structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(Piperazin-1-ylmethyl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:
1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid dihydrochloride: This compound has a similar structure but contains a carboxylic acid group instead of a carbonitrile group.
1-(Piperazin-1-yl)cyclopentane-1-carbonitrile: This compound has a cyclopentane ring instead of a cyclopropane ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-(piperazin-1-ylmethyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H15N3/c10-7-9(1-2-9)8-12-5-3-11-4-6-12/h11H,1-6,8H2 |
InChI Key |
RVARUIRRLRAKIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN2CCNCC2)C#N |
Origin of Product |
United States |
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